molecular formula C2H3N3O B8731248 Acetyl azide CAS No. 24156-53-4

Acetyl azide

Cat. No.: B8731248
CAS No.: 24156-53-4
M. Wt: 85.07 g/mol
InChI Key: WWSLNWLSIWYAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl azide is a useful research compound. Its molecular formula is C2H3N3O and its molecular weight is 85.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Synthesis

2.1 Curtius Rearrangement

One of the most notable applications of acetyl azide is in the Curtius rearrangement, a chemical reaction that transforms acyl azides into isocyanates. This reaction has been pivotal in synthesizing pharmaceuticals:

  • Oseltamivir (Tamiflu) : this compound serves as a key intermediate in the synthesis of oseltamivir, an antiviral medication used to treat influenza. The reaction pathway involves converting carboxylic acids to acyl azides, which then undergo rearrangement to yield isocyanate intermediates used for further functionalization .
  • Cisplatin Analogues : The synthesis of cisplatin analogues, which have antitumor activity, also utilizes this compound through similar reaction pathways involving thionyl chloride and trimethylsilyl azide .

2.2 Synthesis of Bioactive Compounds

This compound is instrumental in the development of various bioactive compounds:

  • Protein-Tyrosine Phosphatase Inhibitors : The preparation of inhibitors targeting protein-tyrosine phosphatases employs this compound as an intermediate. This approach enhances the design of molecules with specific biological activity .

Applications in Bioconjugation

3.1 Azide-Alkyne Click Chemistry

This compound plays a crucial role in bioorthogonal click chemistry, particularly in the azide-alkyne cycloaddition reactions:

  • Glycan Metabolic Engineering : In glycobiology, this compound can be incorporated into glycan structures, allowing for selective labeling and imaging of glycans on cell surfaces. This application facilitates the study of glycan interactions and functions in biological systems .
  • Drug Delivery Systems : The incorporation of this compound into drug delivery systems enables targeted therapy approaches by allowing for specific conjugation to therapeutic agents or imaging probes .

Case Studies

Study Application Findings
Hayashi et al. (2018)Synthesis of OseltamivirDemonstrated efficient use of this compound in large-scale synthesis .
Wu et al. (2013)Glycan LabelingDeveloped methods for incorporating this compound into glycan structures for visualization .
Ley et al. (2020)Continuous Flow SynthesisShowed the effectiveness of using this compound in microreactors for producing acyl azides with minimal racemization .

Properties

CAS No.

24156-53-4

Molecular Formula

C2H3N3O

Molecular Weight

85.07 g/mol

IUPAC Name

acetyl azide

InChI

InChI=1S/C2H3N3O/c1-2(6)4-5-3/h1H3

InChI Key

WWSLNWLSIWYAJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=[N+]=[N-]

Origin of Product

United States

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